molecular formula C14H17ClN4S B5719544 N-(3-chloro-2-methylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea

N-(3-chloro-2-methylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea

Cat. No. B5719544
M. Wt: 308.8 g/mol
InChI Key: OQFMVPSCMABSPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea, commonly known as CMET, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CMET belongs to the class of thiourea derivatives and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

Mechanism of Action

The exact mechanism of action of CMET is not fully understood. However, several studies have suggested that CMET exerts its biological activity through the inhibition of various enzymes and signaling pathways. CMET has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. Inhibition of MMPs has been shown to suppress tumor growth and metastasis.
CMET has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation and immunity. Inhibition of NF-κB has been shown to suppress the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
Biochemical and physiological effects:
CMET has been shown to exhibit several biochemical and physiological effects. CMET has been shown to induce apoptosis in cancer cells through the activation of caspase-dependent and caspase-independent pathways. CMET has also been shown to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase.
CMET has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. CMET has also been shown to exhibit antimicrobial activity against a wide range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of CMET is its broad-spectrum activity against cancer cells, inflammatory diseases, and microbial infections. CMET has also been shown to exhibit low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.
However, one of the limitations of CMET is its poor solubility in aqueous solutions, which may limit its bioavailability. In addition, the exact mechanism of action of CMET is not fully understood, which may hinder its further development as a therapeutic agent.

Future Directions

There are several future directions for the development of CMET as a therapeutic agent. One of the directions is to improve its solubility and bioavailability by developing novel formulations or prodrugs. Another direction is to elucidate the exact mechanism of action of CMET, which may lead to the development of more potent and selective analogs.
Furthermore, the potential application of CMET in combination therapy with other anticancer or anti-inflammatory agents should be explored. Finally, the therapeutic potential of CMET in other diseases, such as neurodegenerative diseases and cardiovascular diseases, should be investigated.
Conclusion:
In conclusion, CMET is a promising synthetic compound that exhibits a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. CMET has been extensively studied for its potential therapeutic applications, and several studies have shown its efficacy in animal models. However, further research is needed to fully elucidate the mechanism of action and to develop more potent and selective analogs.

Synthesis Methods

The synthesis of CMET involves the reaction of 3-chloro-2-methylbenzoyl isothiocyanate with 1-ethyl-4-amino-1H-pyrazole in the presence of a base. The resulting product is then treated with formaldehyde to obtain CMET. The overall synthesis method is shown in the following reaction scheme:

Scientific Research Applications

CMET has been extensively studied for its potential therapeutic applications. One of the most promising applications of CMET is in the treatment of cancer. Several studies have shown that CMET exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. CMET has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
In addition to its antitumor activity, CMET has also been shown to exhibit anti-inflammatory and antimicrobial properties. CMET has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. CMET has also been shown to exhibit antimicrobial activity against a wide range of bacteria and fungi.

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[(1-ethylpyrazol-4-yl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4S/c1-3-19-9-11(8-17-19)7-16-14(20)18-13-6-4-5-12(15)10(13)2/h4-6,8-9H,3,7H2,1-2H3,(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFMVPSCMABSPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CNC(=S)NC2=C(C(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793668
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3-chloro-2-methylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea

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